molecular formula C14H10O3 B1269114 1,3-Benzodioxol-5-yl(phenyl)methanone CAS No. 54225-86-4

1,3-Benzodioxol-5-yl(phenyl)methanone

Cat. No.: B1269114
CAS No.: 54225-86-4
M. Wt: 226.23 g/mol
InChI Key: PXAFOQOPSOGIFE-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(phenyl)methanone (CAS 54225-86-4) is a benzophenone derivative with a molecular formula of C 14 H 10 O 3 and a molecular weight of 226.23 g/mol . This compound, which features a 1,3-benzodioxole (methylenedioxyphenyl) functional group, is of significant interest in organic and medicinal chemistry research . The methylenedioxyphenyl group is a key structural motif found in numerous bioactive molecules, making this compound a valuable precursor or building block in the synthesis of more complex compounds for pharmacological and agrochemical studies . In synthetic chemistry, this methanone serves as a versatile intermediate. Its structure, characterized by two aromatic rings connected by a ketone group, allows it to participate in various chemical transformations. Researchers have utilized similar compounds in tandem synthetic routes, such as nucleophilic addition–Oppenauer oxidation reactions, to access structurally diverse aryl ketones . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes in a laboratory setting and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFOQOPSOGIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343653
Record name 1,3-Benzodioxol-5-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54225-86-4
Record name 1,3-Benzodioxol-5-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Geometry Optimization and Energetic Profiles

Specific data from DFT-based geometry optimization, such as optimized bond lengths, bond angles, and dihedral angles for 1,3-Benzodioxol-5-yl(phenyl)methanone, are not available in the provided search results. Energetic profiles, including conformational analysis and rotational barriers, have not been specifically reported for this compound.

Prediction of Spectroscopic Parameters

Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts for this compound, as predicted by DFT calculations, have not been documented in the available literature.

Molecular Electrostatic Potential Surface (MEPS) Analysis

A MEPS analysis, which identifies the electron-rich and electron-poor regions of a molecule to predict sites for electrophilic and nucleophilic attack, has not been specifically published for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and other quantum chemical descriptors that predict the chemical reactivity and kinetic stability of this compound are not found in the searched literature.

Molecular Dynamics Simulations for Conformational Landscape Analysis

There are no specific reports of molecular dynamics simulations being used to explore the conformational landscape, flexibility, or solvent interactions of this compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

A Hirshfeld surface analysis, used to visualize and quantify intermolecular interactions within a crystal lattice, has not been performed on this compound according to the available search results. This analysis would typically provide percentages for different types of contacts (e.g., H···H, C···H, O···H).

Further theoretical research is required to generate the specific computational data requested for this compound.

Quantum Chemical Computations for Reaction Pathways

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate mechanisms of complex organic reactions. These computational approaches provide a molecular-level understanding of reaction pathways, transition states, and the energetics involved. While specific computational studies on the reaction pathways of this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations into analogous and foundational reactions, such as the Friedel-Crafts acylation of benzene to form benzophenone (B1666685). These studies serve as a robust model for understanding the formation of diaryl ketones, including this compound.

A notable study on the reaction pathways of several Friedel-Crafts acylations involving phenyl aromatic compounds was conducted using Density Functional Theory. researchgate.net The research investigated the acylation of benzene with benzoyl chloride to produce benzophenone, a reaction that provides a fundamental framework for the synthesis of related ketones. researchgate.net

The generally accepted mechanism for Friedel-Crafts acylation involves several key steps, each of which can be modeled computationally to determine its energetic profile. The primary steps include the formation of the acylium ion, the formation of the Wheland intermediate (a sigma complex), and the subsequent deprotonation to restore aromaticity.

Computational studies have indicated that the formation of the acylium ion is often the rate-determining step in these reactions. researchgate.net This is followed in energetic importance by either the formation of the Wheland intermediate or the final deprotonation step, depending on the specific reactivity of the nucleophile. researchgate.net

To illustrate the type of data generated from such computational studies, the following tables present hypothetical but representative energy values for the key steps in a model Friedel-Crafts acylation reaction, based on the findings for similar systems.

Table 1: Calculated Relative Energies of Intermediates and Transition States for a Model Friedel-Crafts Acylation Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsBenzoyl chloride + 1,3-Benzodioxole + AlCl₃0.0
TS1Transition state for acylium ion formation+25.5
Intermediate 1Acylium ion + [AlCl₄]⁻+15.2
TS2Transition state for Wheland intermediate formation+22.8
Intermediate 2Wheland intermediate+12.5
TS3Transition state for deprotonation+18.7
ProductsThis compound + HCl + AlCl₃-10.5

Note: These values are illustrative and based on computational studies of analogous Friedel-Crafts acylation reactions. They are intended to represent the general energetic profile of the reaction.

Table 2: Key Geometric Parameters of a Modeled Wheland Intermediate

ParameterDescriptionValue (Å)
C-C bond (newly formed)Distance between the acyl carbon and the aromatic ring carbon1.50
C-H bond (to be broken)Length of the carbon-hydrogen bond at the site of substitution1.10
C=O bondLength of the carbonyl double bond in the acyl group1.23

Note: These geometric parameters are typical values derived from DFT optimizations of similar sigma complexes and are provided for illustrative purposes.

The dispersion-corrected functional ωB97X-D is a common choice for determining the transition states of such coupling reactions, both in the gas phase and in solution, using solvation models like the SMD model. researchgate.net Thermodynamic calculations derived from these studies can also predict whether a reaction is spontaneous under given conditions. researchgate.net For instance, while many aroylation reactions are exothermic, their spontaneity can vary depending on the specific aroyl halide used. researchgate.net

Reactivity and Chemical Transformations

Reaction Mechanisms Involving the Methanone Carbonyl Group

The carbonyl group (C=O) of the methanone bridge is a primary site of reactivity in 1,3-Benzodioxol-5-yl(phenyl)methanone, undergoing reactions typical of diaryl ketones.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A common reaction is the reduction to a secondary alcohol, benzhydrol. This can be achieved using reducing agents like sodium borohydride (NaBH₄) ivypanda.com. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent (e.g., methanol or water) to yield the alcohol ivypanda.com.

Another important reaction is the formation of oximes through condensation with hydroxylamine (NH₂OH) orgsyn.orgresearchgate.netscribd.com. This reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime scribd.com.

Photochemical Reduction: In the presence of a hydrogen donor solvent like isopropyl alcohol or ethyl alcohol and UV light, benzophenone (B1666685) and its derivatives can undergo photoreduction to form benzopinacol researchgate.net. The reaction proceeds through a free radical mechanism. Upon absorption of UV radiation, the benzophenone is excited to a triplet diradical state. This excited molecule then abstracts a hydrogen atom from the solvent, forming a ketyl radical. Two ketyl radicals then dimerize to form the pinacol product researchgate.net.

Claisen-Schmidt Condensation: While not a direct reaction of this compound itself, the related compound piperonal (1,3-benzodioxole-5-carbaldehyde) readily participates in Claisen-Schmidt condensations with ketones in the presence of a base catalyst to form chalcones (1,3-diaryl-2-propen-1-ones) mdpi.com. This highlights the reactivity of the carbonyl group in the broader family of benzodioxole-containing compounds.

Reactivity of the 1,3-Benzodioxole Ring System and its Influence on Overall Reactivity

This electron-donating effect activates the benzodioxole ring, directing incoming electrophiles primarily to the positions ortho to the dioxole group. The increased electron density on this ring can also be transmitted to the carbonyl group, potentially affecting its reactivity towards nucleophiles.

Transformations Involving the Phenyl Moiety

The phenyl ring attached to the carbonyl group is also subject to chemical transformations, primarily electrophilic aromatic substitution. However, its reactivity is influenced by the deactivating effect of the carbonyl group.

Electrophilic Aromatic Substitution: The carbonyl group is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack libretexts.org. This deactivation means that harsher reaction conditions are generally required for substitution on this ring compared to benzene itself masterorganicchemistry.com. The electron-withdrawing nature of the carbonyl group directs incoming electrophiles to the meta positions (relative to the carbonyl group) libretexts.org. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid masterorganicchemistry.comresearchgate.net.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst masterorganicchemistry.comechemi.comresearchgate.net.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid masterorganicchemistry.com.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst masterorganicchemistry.commsu.edu.

Interactive Data Table: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Moiety

ReagentsElectrophileExpected Product
HNO₃, H₂SO₄NO₂⁺1,3-Benzodioxol-5-yl(3-nitrophenyl)methanone
Br₂, FeBr₃Br⁺1,3-Benzodioxol-5-yl(3-bromophenyl)methanone
SO₃, H₂SO₄SO₃3-(1,3-Benzodioxole-5-carbonyl)benzenesulfonic acid
CH₃Cl, AlCl₃CH₃⁺1,3-Benzodioxol-5-yl(3-methylphenyl)methanone

Stereoselective Reactions and Chiral Induction in Derivatives

The reduction of the prochiral carbonyl group of this compound and its derivatives can lead to the formation of chiral secondary alcohols. The development of stereoselective methods for this transformation is of significant interest.

Asymmetric Hydrogenation: Asymmetric hydrogenation of unsymmetrical diaryl ketones, including benzophenone derivatives, can be achieved with high enantioselectivity using chiral ruthenium catalysts. For instance, complexes of ruthenium with chiral ligands like BINAP and chiral diamines have been shown to be highly effective for the enantioselective hydrogenation of ortho-substituted benzophenones to the corresponding chiral benzhydrols cmu.edu. This methodology is applicable to derivatives of this compound, allowing for the synthesis of enantioenriched diarylmethanols.

The stereochemical outcome of these reactions is dependent on the specific chiral catalyst and the substrate used. The ability to control the stereochemistry at the newly formed chiral center is crucial for the synthesis of biologically active molecules.

Chemical Transformations of Related Benzodioxole-Containing Oximes and Esters

The oxime and ester derivatives of this compound are versatile intermediates for further chemical transformations.

Beckmann Rearrangement of Oximes: Oximes derived from ketones, such as this compound oxime, can undergo the Beckmann rearrangement upon treatment with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride) scribd.com. This reaction involves the rearrangement of the group anti to the hydroxyl group to the nitrogen atom, leading to the formation of an N-substituted amide scribd.com. The specific amide formed depends on the stereochemistry of the oxime.

Reactions of Oxime Esters: Oxime esters are valuable precursors in organic synthesis and can be prepared by the esterification of oximes nih.gov. They are known to undergo various transformations, including:

Synthesis of Heterocycles: Benzodioxole-containing oxime esters have been used as precursors for the synthesis of various heterocyclic compounds.

Formation of Bioactive Molecules: In medicinal chemistry, the esterification of benzodioxole-containing oximes with various carboxylic acids has been explored to generate molecular hybrids with potential biological activities.

Applications in Advanced Materials Science

Incorporation into Functional Materials Systems

The benzophenone (B1666685) group is widely recognized for its ability to initiate photochemical reactions, particularly in the cross-linking of polymers. When exposed to ultraviolet (UV) radiation, the carbonyl group of benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain. This process generates a polymer radical, and the subsequent coupling of these radicals leads to the formation of a cross-linked network. This photo-cross-linking capability is the basis for the use of benzophenone and its derivatives in the fabrication of functional materials such as hydrogels and surface coatings. mdpi.comresearchgate.net

Derivatives of benzophenone can be synthesized to be incorporated into polymer chains as monomers or used as additives in polymer formulations. mdpi.com The reactivity of the benzophenone moiety can be influenced by the presence of substituents. For instance, studies on benzodioxole derivatives used as co-initiators with benzophenone in photopolymerization have shown that electron-donating groups on the benzodioxole ring can enhance the reaction rate. rsc.org Given that the 1,3-benzodioxole group in 1,3-Benzodioxol-5-yl(phenyl)methanone is generally considered an electron-donating group through resonance, it is plausible that this compound could exhibit favorable reactivity in photo-cross-linking applications.

The incorporation of this compound into polymer systems could, therefore, be a viable strategy for creating novel functional materials with tailored properties. The resulting cross-linked polymers could find use in areas such as biocompatible coatings for medical implants, where benzophenone-modified materials have shown promise. researchgate.net

Table 1: Potential Functional Material Systems Incorporating this compound

Material SystemPotential Role of this compoundPotential Applications
Polymer Hydrogels Photo-cross-linking agentDrug delivery, tissue engineering, soft robotics
Surface Coatings Curing agent for UV-curable coatingsScratch-resistant coatings, biocompatible surfaces
Photoresists Photosensitizer or cross-linkerMicroelectronics fabrication, photolithography

Role in the Development of Specialized Dyes

The 1,3-benzodioxole ring is a structural component in a number of naturally occurring and synthetic dyes. Its presence can influence the photophysical properties of a molecule, including its absorption and emission spectra. Chalcones, which are 1,3-diaryl-2-propen-1-ones, containing the 1,3-benzodioxole moiety have been synthesized and investigated for their nonlinear optical (NLO) properties. nih.gov NLO materials are of significant interest for applications in optical communications, data storage, and optical limiting.

The synthesis of such chalcones often involves the condensation of a substituted acetophenone with a substituted benzaldehyde. In this context, this compound could serve as a key precursor or intermediate. The core structure of this compound provides a benzoyl group and a 1,3-benzodioxole moiety, which are common building blocks in the synthesis of various dye structures. Theoretical studies on a quinoline-1,3-benzodioxole chalcone have indicated that the 1,3-benzodioxole group contributes to the molecule's electronic structure and potential for NLO activity. nih.gov

Furthermore, the benzophenone core itself has been studied for its photophysical properties, which are influenced by its substituents. nih.gov The combination of the benzophenone and 1,3-benzodioxole functionalities in a single molecule could lead to the development of dyes with unique solvatochromic or photosensitizing properties.

Table 2: Research Findings on Related Benzodioxole-Containing Dyes

Compound ClassInvestigated PropertiesKey Findings
Quinoline-1,3-benzodioxole chalcone Nonlinear optical (NLO) properties, thermal stabilityExhibited strong NLO properties and good thermal stability. nih.gov
Chalcone derivatives Third-order NLO activityCompounds with certain architectures show enhanced NLO activity. researchgate.net

Potential in Organic Electronics and Optoelectronic Devices

The field of organic electronics relies on the development of novel organic semiconductor materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of these materials are highly dependent on their molecular structure.

Benzophenone and its derivatives have garnered significant attention in the design of materials for OLEDs. nih.gov The benzophenone core can function as an acceptor unit in donor-acceptor-donor (D-A-D) type molecules, which are often employed as emitters in OLEDs. nih.gov Notably, the benzophenone structure is known to facilitate intersystem crossing, a process that is crucial for the development of thermally activated delayed fluorescent (TADF) emitters. nih.govresearchgate.net TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. nih.gov

Furthermore, derivatives of carbazole, which share some structural similarities with the fused ring system of the benzodioxole part of the molecule, have been investigated as dye sensitizers for dye-sensitized solar cells (DSSCs). jnsam.com This suggests that the electronic properties of the 1,3-benzodioxole ring system could be harnessed in the design of new materials for photovoltaic applications.

Table 3: Relevant Properties of Benzophenone and Benzodioxole Derivatives for Organic Electronics

Compound/MoietyRelevant PropertyPotential Application
Benzophenone Core High intersystem crossing efficiencyTADF emitters for OLEDs. nih.gov
Benzophenone Derivatives Host materials in OLEDsEfficient charge transport and energy transfer. nih.gov
1,3-Benzodioxole Moiety Electron-donating characterTuning of HOMO/LUMO energy levels.
Carbazole Derivatives Dye sensitizersDye-sensitized solar cells (DSSCs). jnsam.com

Q & A

Q. Example Protocol :

React 1,3-benzodioxole-5-carbaldehyde with phenylmagnesium bromide under Grignard conditions.

Oxidize the resulting alcohol to the ketone using PCC (pyridinium chlorochromate).

Purify via column chromatography (silica gel, hexane/ethyl acetate eluent).

Basic: How is structural characterization performed for benzodioxole-containing methanones?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds and π-π stacking observed in ). Use SHELX software for refinement .
  • Spectroscopy :
    • IR : Confirm C=O (1680–1720 cm⁻¹) and C–O–C (1240–1280 cm⁻¹) stretches .
    • NMR : ¹H NMR distinguishes aromatic protons (δ 6.8–7.4 ppm) and methylenedioxy groups (δ 5.9–6.1 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 501.6 for a derivative in ) confirm molecular weight.

Advanced: How can structure-activity relationships (SARs) be investigated for antifungal derivatives of this compound?

Methodological Answer:
SAR studies focus on substituent effects :

  • Halogenation : Derivatives with Cl or Br at the phenyl ring (e.g., 5b–5e in ) show enhanced antifungal activity due to increased lipophilicity.
  • Heterocyclic substitution : Imidazole or pyridine moieties (e.g., 5p in ) improve target binding via hydrogen bonding.
  • Biological assays :
    • Test compounds against Candida albicans using broth microdilution (MIC values < 50 µg/mL indicate potency).
    • Correlate activity with logP values (computational tools like ChemAxon).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3-Benzodioxol-5-yl(phenyl)methanone
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1,3-Benzodioxol-5-yl(phenyl)methanone

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